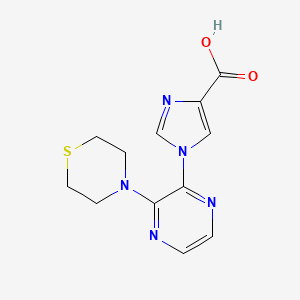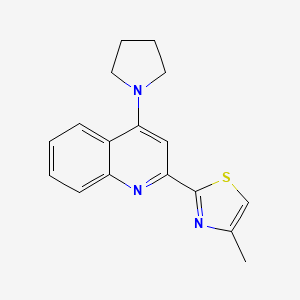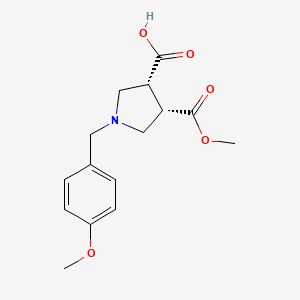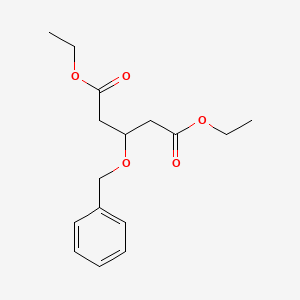
5-Iodo-6-methoxy-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-6-methoxy-2-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the iodination of 6-methoxy-2-methylquinoline. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
Starting Material: 6-Methoxy-2-methylquinoline
Reagents: Iodine (I₂), Oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)
Conditions: Acidic medium (e.g., acetic acid)
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can also be considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodo-6-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., tetrahydrofuran)
Major Products:
Substitution: 5-Amino-6-methoxy-2-methylquinoline, 5-Thio-6-methoxy-2-methylquinoline
Oxidation: 5-Iodo-6-methoxyquinoline-2-carboxylic acid
Reduction: 5-Iodo-6-methoxy-2-methyltetrahydroquinoline
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodo-6-methoxy-2-methylquinoline is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure. It can be used to label biomolecules and study their interactions in living cells.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, and anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 5-Iodo-6-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance its binding affinity and selectivity towards specific targets. The methoxy and methyl groups may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-2-methylquinoline: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-6-methoxy-2-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
5-Iodo-2-methylquinoline:
Uniqueness: 5-Iodo-6-methoxy-2-methylquinoline is unique due to the combination of iodine, methoxy, and methyl groups in the quinoline ring
Eigenschaften
Molekularformel |
C11H10INO |
|---|---|
Molekulargewicht |
299.11 g/mol |
IUPAC-Name |
5-iodo-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H10INO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h3-6H,1-2H3 |
InChI-Schlüssel |
JTOIIAANXNXUCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)


![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)



